molecular formula C11H13N3O B040911 2-Piperazin-1-yl-benzooxazole CAS No. 111628-39-8

2-Piperazin-1-yl-benzooxazole

Cat. No. B040911
M. Wt: 203.24 g/mol
InChI Key: HLKHIJZYKGDCJM-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-benzooxazole is a chemical compound belonging to a class of molecules that feature a benzooxazole ring connected to a piperazine moiety. This structural configuration is notable for its presence in various pharmacological agents and research chemicals, offering a diverse range of biological activities. The interest in such molecules stems from their potential therapeutic applications and the fundamental insights they provide into molecular interactions and mechanisms.

Synthesis Analysis

The synthesis of compounds related to 2-Piperazin-1-yl-benzooxazole involves several key steps, including the functionalization of the benzooxazole core and its subsequent attachment to a piperazine unit. For example, a study detailed the design, synthesis, and evaluation of benzo[d]isoxazole derivatives linked to piperazine, showcasing the diverse synthetic routes available for such compounds (Naidu et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-Piperazin-1-yl-benzooxazole derivatives is characterized by X-ray diffraction studies, providing insights into their conformation and spatial arrangement. For instance, the crystal structure of closely related compounds revealed specific molecular conformations and intermolecular interactions, underscoring the importance of structural analysis in understanding the properties of these molecules (Mahesha et al., 2019).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“2-Piperazin-1-yl-benzooxazole” derivatives have been synthesized and evaluated for their cytotoxicity towards five human cancer cell lines of different origins, viz. MCF-7 (Breast), HeLa (Cervical), HepG 2 (Liver), A431 (Skin) and A549 (Lung) .

Methods of Application

The synthesis of a series of substituted 2- (piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore is described using a three carbon spacer . The structures of the compounds were confirmed by NMR and mass spectral data .

Results or Outcomes

Among the compounds tested, two displayed maximum cytotoxic activity. A431 was the most sensitive cell line against the compounds studied, followed by MCF7, A549, HepG 2 and HeLa .

Antibacterial Activity

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

A new library of structurally modified 3- (piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized . These compounds were evaluated for their antibacterial activity .

Methods of Application

The compounds were synthesized through a multi-step procedure and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Results or Outcomes

The synthesized compounds were screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active. One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .

Safety And Hazards

2-Piperazin-1-yl-benzooxazole is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

properties

IUPAC Name

2-piperazin-1-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKHIJZYKGDCJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349447
Record name 2-Piperazin-1-yl-benzooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Piperazin-1-yl-benzooxazole

CAS RN

111628-39-8
Record name 2-Piperazin-1-yl-benzooxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperazin-1-yl)-1,3-benzoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Anhydrous piperazine (5.6 g) was dissolved in methylene chloride (100 ml) to which was subsequently added triethylamine (4.5 ml). With cooling in an ice bath, to this was added dropwise 2-chlorobenzoxazole (3.7 ml) in small portions, followed by 45 minutes of stirring. The reaction solution was mixed with water, extracted with methylene chloride and then washed with saturated sodium bicarbonate aqueous solution and saturated brine in that order. The organic layer was dried with magnesium sulfate and the solvent was evaporated under a reduced pressure. Thereafter, the thus obtained mixture was purified by a silica gel column chromatography (methanol) to obtain the title compound 2-(1-piperazinyl)benzoxazole (4.751 g) in the form of yellow crystalline powder.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

In 200 ml of acetonitrile were dissolved 33.6 g (0.39 mole) of piperazine and 10.0 g (0.065 mole) of 2-chlorobenzoxazole, and 9.0 g (0.065 mole) of potassium carbonate and a catalytic amount of potassium iodide were added thereto. The mixture was refluxed by heating for 11 hours under stirring. The mixture was cooled to room temperature and then filtered. The filtrate was concentrated under reduced pressure, and the residue was applied to silica gel column chromatography (the eluent used was a mixture of chloroform : methanol = 9 : 1) to obtain 7.54 g of 1-(2-benzoxazolyl)piperazine as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of piperazine (8 g, 93 mmole) in ethanol (30 ml) was added 2-chlorobenzoxazole (3 g, 19.5 mmole) dropwise. The resulting reaction was exothermic. The mixture was then stirred for 18 hours at room temperature, quenched by the addition of methylene chloride (50 ml) and the resulting precipitate removed by filtration. The filtrate was concentrated under reduced pressure then purified by flash column chromatography on silica gel eluting with methylene chloride: methanol: 0.88 ammonia solution (90:10:1) to yield the title compound, m.p. 70°-72° (1.8 g, 46%), which was used directly.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Anhydrous piperazine (5.6 g) was dissolved in methylene chloride (100 ml) to which was subsequently added triethylamine (4.5 ml). With cooling in an ice bath, to this was added dropwise 2-chlorobenzoxazole (3.7 ml) in small portions, followed by 45 minutes of stirring. The reaction solution was mixed with water, extracted with methylene chloride and then washed with saturated sodium bicarbonate aqueous solution and saturated brine in that order. The organic layer was dried with magnesium sulfate and the solvent was evaporated under a reduced pressure. Thereafter, the thus obtained mixture was purified by a silica gel column chromatography (methanol) to obtain the title compound 2-(1-piperazinyl)benzoxazole,(4.751 g) in the form of yellow crystalline powder.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
3.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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